molecular formula C20H24ClN3OS2 B2417835 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1215686-33-1

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2417835
CAS No.: 1215686-33-1
M. Wt: 422
InChI Key: FSDRSYIFDXXIJL-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3OS2 and its molecular weight is 422. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Library Generation

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally related to the mentioned chemical, serves as a starting material for generating a diverse library of compounds. Through alkylation and ring closure reactions, this compound facilitates the synthesis of dithiocarbamates, thioethers, and various monocyclic NH-azoles derivatives. These synthetic pathways underscore the chemical's utility in producing structurally diverse molecules for further scientific exploration (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, akin to the compound , demonstrate significant effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors function through both physical and chemical adsorption onto metal surfaces, showcasing the potential of such compounds in industrial applications to prevent corrosion, thereby extending the lifespan of metal structures and components (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Agents

The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including benzothiazolyl units similar to the compound of interest, has been explored for their antimicrobial and anti-inflammatory properties. This research suggests the compound's potential framework could be applied in developing new therapeutics targeting various bacterial and fungal infections, as well as inflammation-related disorders (Kendre, Landge, & Bhusare, 2015).

Molecular Interactions and Biological Evaluation

Compounds bearing the benzothiazole moiety have been evaluated for their interaction with biological systems, such as their role in inhibiting corrosion, suggesting potential applications in biologically relevant conditions. This points to the broader utility of such compounds in studying molecular interactions within biological contexts and their possible applications in biotechnology and pharmaceutical development (Hu et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2.ClH/c1-22(2)13-14-23(20-21-17-10-6-7-11-18(17)26-20)19(24)12-15-25-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDRSYIFDXXIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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